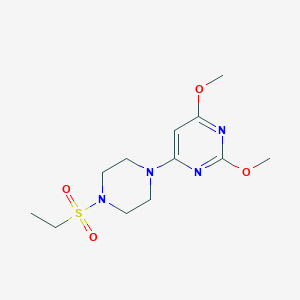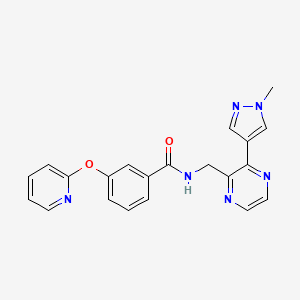![molecular formula C20H24Cl2N4O3S2 B2399438 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1216619-63-4](/img/structure/B2399438.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24Cl2N4O3S2 and its molecular weight is 503.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs
- The compound is related to a group of nonsteroidal anti-inflammatory drugs derived from 2-aminothiazole and 2-amino-2-thiazoline. Studies have shown that certain derivatives, including those with similar structures, exhibit anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory medications (Lynch et al., 2006).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their effectiveness in inhibiting corrosion of steel in acidic environments. This research highlights the potential application of such compounds in industrial settings for corrosion protection (Hu et al., 2016).
Antimicrobial and Anticancer Properties
- A variety of thiazole and benzamide derivatives, including those structurally similar to the compound, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Some of these compounds have shown significant activity against specific microbial strains and cancer cell lines, indicating potential for further exploration in medical research (Deep et al., 2016).
Molecular Docking and DFT Calculations
- Recent studies involving benzothiazole derivatives have included molecular docking and density functional theory (DFT) calculations to understand their interaction mechanisms. Such computational approaches are crucial in drug discovery and molecular design (Fahim & Shalaby, 2019).
DNA Binding and Antiallergy Activities
- N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a similar backbone structure, have been synthesized and tested for antiallergy activity. Some of these compounds demonstrated significant potency, even more than existing allergy medications. Moreover, their ability to bind to DNA has been explored, indicating a potential avenue for therapeutic applications (Hargrave et al., 1983).
Antibacterial Coatings
- Studies have also explored the use of related N-halamine compounds in antibacterial coatings, particularly for cellulose. These compounds, after undergoing specific treatments, demonstrate strong antibacterial efficacy, suggesting applications in materials science and public health (Mu et al., 2018).
Herbicidal Activity
- Some benzamides, including those with structural similarities, have been identified as herbicidally active, indicating potential use in agriculture for weed control (Viste et al., 1970).
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S2.ClH/c1-23(2)12-13-25(20-22-18-16(21)6-5-7-17(18)29-20)19(26)14-8-10-15(11-9-14)30(27,28)24(3)4;/h5-11H,12-13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQHQFMPAFMDBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)
![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2399366.png)



![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)

